N-Acetyl mesalamine-D3
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Overview
Description
N-Acetyl mesalamine-D3 is a deuterated form of N-acetyl mesalamine, which is a metabolite of mesalamine (5-aminosalicylic acid). Mesalamine is an anti-inflammatory drug used primarily to treat inflammatory bowel diseases such as Crohn’s disease and ulcerative colitis . The deuterated form, this compound, is often used as an internal standard in liquid chromatography–tandem mass spectrometry (LC-MS/MS) for the quantification of mesalamine and its metabolites in biological samples .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl mesalamine-D3 involves the acetylation of mesalamine-D3. The reaction typically uses acetic anhydride as the acetylating agent in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the selective acetylation of the amino group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents to ensure the quality and consistency of the final product. The reaction conditions are optimized to maximize yield and minimize impurities .
Chemical Reactions Analysis
Types of Reactions
N-Acetyl mesalamine-D3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it back to mesalamine-D3.
Substitution: The acetyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like hydrochloric acid or sodium hydroxide can facilitate substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Mesalamine-D3.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-Acetyl mesalamine-D3 has several scientific research applications:
Chemistry: Used as an internal standard in analytical chemistry for the quantification of mesalamine and its metabolites.
Biology: Helps in studying the metabolic pathways of mesalamine in biological systems.
Medicine: Used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of mesalamine.
Industry: Employed in the quality control of pharmaceutical formulations containing mesalamine.
Mechanism of Action
N-Acetyl mesalamine-D3 exerts its effects through its parent compound, mesalamine. Mesalamine works by inhibiting the production of inflammatory mediators such as prostaglandins and leukotrienes in the colonic epithelial cells. It also acts as an antioxidant, scavenging free radicals and reducing oxidative stress in the gut . The acetylation of mesalamine to form this compound is primarily mediated by N-acetyltransferase enzymes in the liver and intestinal mucosa .
Comparison with Similar Compounds
Similar Compounds
Mesalamine (5-aminosalicylic acid): The parent compound with similar anti-inflammatory properties.
N-Acetyl mesalamine: The non-deuterated form of N-Acetyl mesalamine-D3.
Sulfasalazine: A prodrug that is metabolized to mesalamine in the colon.
Uniqueness
This compound is unique due to its deuterium labeling, which makes it an ideal internal standard for LC-MS/MS analysis. The deuterium atoms provide a distinct mass difference, allowing for accurate quantification of mesalamine and its metabolites in complex biological matrices .
Properties
Molecular Formula |
C9H9NO4 |
---|---|
Molecular Weight |
198.19 g/mol |
IUPAC Name |
3-acetamido-2,4,5-trideuterio-6-hydroxybenzoic acid |
InChI |
InChI=1S/C9H9NO4/c1-5(11)10-6-2-3-8(12)7(4-6)9(13)14/h2-4,12H,1H3,(H,10,11)(H,13,14)/i2D,3D,4D |
InChI Key |
GEFDRROBUCULOD-NRUYWUNFSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1NC(=O)C)[2H])C(=O)O)O)[2H] |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)O)C(=O)O |
Origin of Product |
United States |
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